- Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenone, Steroids, 2011, 76(1-2), 56-59
Cas no 95716-71-5 (Δ9-Canrenone)
Δ9-Canrenone structure
Product Name:Δ9-Canrenone
Numero CAS:95716-71-5
MF:C22H26O3
MW:338.440046787262
CID:61800
PubChem ID:11595250
Update Time:2025-10-31
Δ9-Canrenone Proprietà chimiche e fisiche
Nomi e identificatori
-
- delta-9,11-Canrenone
- 17-Hydroxy-3-oxopregn-4,6,9-triene-21-carboxylic acid gamma-lactone
- Δ9-Canrenone
- (8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- DELTA 9,11-CANRENONE ( FOR EPLERENONE )
- 9(11)-CANRENONE
- 17α-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (7CI)
- Spiro[17H-cyclopenta[a]phenanthrene-17,2′(5′H)-furan], pregna-4,6,9(11)-triene-21-carboxylic acid deriv. (ZCI)
- 17β-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid γ-lactone
- Δ9-11-Canrenone
- 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid gamma-lactone
- (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
- 17.BETA.-HYDROXY-4,6,9(11)-TRIEN-3-ONE 21-CARBOXYLIC ACID .GAMMA.-LACTONE
- delta9-11-Canrenone
- 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic Acid gamma-Lactone; delta9-11-Canrenone
- 17alpha-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
- SCHEMBL14085014
- Delta 9,11-canrenone
- 95716-71-5
- (2'R,8S,10R,13S,14S)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- .DELTA.9-11-CANRENONE
- 17.ALPHA.-PREGNA-4,6,9(11)-TRIENE-21-CARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE
- Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-,g-lactone, (17a)-
- UNII-3AC47AUW33
- 3AC47AUW33
- DTXSID10469189
-
- MDL: MFCD09751202
- Inchi: 1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1
- Chiave InChI: MCNZISFQKMPWRJ-DOYHNPMNSA-N
- Sorrisi: C[C@]12CC=C3[C@]4(CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C
Proprietà calcolate
- Massa esatta: 338.18800
- Massa monoisotopica: 338.18819469g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 0
- Complessità: 772
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- PSA: 43.37000
- LogP: 4.29020
Δ9-Canrenone Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Sealed in dry,2-8°C(BD123707)
Δ9-Canrenone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S28300-1g |
(2'R,8S,10R,13S,14S)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione |
95716-71-5 | 95% | 1g |
¥6888.0 | 2024-07-19 | |
| TRC | C175615-50mg |
Δ9-Canrenone |
95716-71-5 | 50mg |
$ 184.00 | 2023-09-08 | ||
| TRC | C175615-500mg |
Δ9-Canrenone |
95716-71-5 | 500mg |
$ 1453.00 | 2023-09-08 | ||
| Chemenu | CM139111-1g |
(8S,10R,13S,14S,17R)-10,13-dimethyl-1,3',4',8,10,12,13,14,15,16-decahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione |
95716-71-5 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM139111-1g |
(8S,10R,13S,14S,17R)-10,13-dimethyl-1,3',4',8,10,12,13,14,15,16-decahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione |
95716-71-5 | 95% | 1g |
$729 | 2025-07-04 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-504606-50 mg |
Δ9-Canrenone, |
95716-71-5 | 50mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-504606-50mg |
Δ9-Canrenone, |
95716-71-5 | 50mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AI64751-1g |
Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-,g-lactone, (17a)- |
95716-71-5 | 95% | 1g |
$1086.00 | 2025-07-04 | |
| BAI LING WEI Technology Co., Ltd. | J60C175615-50mg |
95716-71-5 | >95% (HPLC) | 50mg |
¥2255 | 2025-07-04 | ||
| BAI LING WEI Technology Co., Ltd. | J60C175615-500mg |
95716-71-5 | >95% (HPLC) | 500mg |
¥17699 | 2025-07-04 |
Δ9-Canrenone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Formic acid ; 18 h, 80 °C
1.2 4 h, 100 °C
1.3 Reagents: Water ; 20 min, cooled
1.2 4 h, 100 °C
1.3 Reagents: Water ; 20 min, cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane , Pyridine ; -15 °C; 16 h, -15 °C
Riferimento
- Preparation method of Δ9(11)-canrenone from 11-α-hydroxycanrenone and trifluoromethanesulfonic anhydride by hydroxyl elimination, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Isopropanol ; 80 °C; 30 °C
1.2 Reagents: Acetic acid ; neutralized
1.3 Solvents: Dimethylformamide , Dichloromethane ; 60 °C
1.2 Reagents: Acetic acid ; neutralized
1.3 Solvents: Dimethylformamide , Dichloromethane ; 60 °C
Riferimento
- Method for efficient preparation of Δ-9,11-canrenone from 9α-hydroxy-4-androstenedione, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: Palladium diacetate , (Methylenedi-2,1-phenylene)bis[diphenylphosphine Solvents: Tetrahydrofuran ; 20 min, 70 psi, 25 °C; 18 h, 100 psi, 105 °C
Riferimento
- Preparation of spirosteroids from 17-alkenyl or 17-alkynyl substrate via carbonylation, hydrogenation, dehydrogenation, furylation and other transformations, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Chloranil Solvents: Methanol , Dichloromethane , Water ; 2 h, 42 °C
Riferimento
- C-17 spirolactonization and 6,7 oxidation of steroids, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Potassium formate Solvents: Formic acid ; rt → 80 °C; 12 h, 80 °C
1.2 80 °C → 100 °C; 3 h, 100 °C
1.2 80 °C → 100 °C; 3 h, 100 °C
Riferimento
- Eplerenone intermediate, preparation method and application in preparation of Eplerenone, China, , ,
Δ9-Canrenone Raw materials
- Pregna-4,6,9(11),20-tetraen-3-one, 17-hydroxy-, (17α)-
- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-11-[(methylsulfonyl)oxy]-3-oxo-, γ-lactone, (11α,17α)-
- Dipropyl malonate
- Spiro[androsta-3,5,9(11)-triene-17,2'-oxirane], 3-ethoxy-, (17β)-
- 11a-Hydroxy Canrenone
Δ9-Canrenone Preparation Products
Δ9-Canrenone Letteratura correlata
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
95716-71-5 (Δ9-Canrenone) Prodotti correlati
- 10161-34-9(Trenbolone Acetate)
- 2590-41-2(6-Dehydronandrolone acetate)
- 67372-69-4(6,7-Demethylene-6,7-dehydro Drospirenone)
- 192569-17-8(11a-Hydroxy Canrenone)
- 95716-70-4(Δ9,11-Eplerenone)
- 976-71-6(Canrenone)
- 976-70-5(6,7-Dihydrocanrenone)
- 209253-81-6(7b-Eplerenone)
- 107724-20-9(Eplerenone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso